(1E)-2,2'-Difluoro-1,1'-bi(2,4-cyclopentadien-1-ylidene)
Description
(1E)-2,2'-Difluoro-1,1'-bi(2,4-cyclopentadien-1-ylidene) is a conjugated diradical system comprising two cyclopentadienylidene moieties linked in an E-configuration. The fluorine substituents at the 2 and 2' positions induce electron-withdrawing effects, modulating electronic properties such as frontier molecular orbital (FMO) energy levels and intramolecular charge transfer (ICT). This structure enables extended π-conjugation, critical for optoelectronic applications, including nonlinear optical (NLO) materials.
Properties
Molecular Formula |
C10H6F2 |
|---|---|
Molecular Weight |
164.15 g/mol |
IUPAC Name |
(5E)-1-fluoro-5-(2-fluorocyclopenta-2,4-dien-1-ylidene)cyclopenta-1,3-diene |
InChI |
InChI=1S/C10H6F2/c11-9-5-1-3-7(9)8-4-2-6-10(8)12/h1-6H/b8-7+ |
InChI Key |
SHAKGKMQKILMEB-BQYQJAHWSA-N |
Isomeric SMILES |
C1=C/C(=C\2/C=CC=C2F)/C(=C1)F |
Canonical SMILES |
C1=CC(=C2C=CC=C2F)C(=C1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-2,2’-Difluoro-1,1’-bi(2,4-cyclopentadien-1-ylidene) typically involves the fluorination of a precursor compound. One common method involves the reaction of 2,4-cyclopentadien-1-ylidene with a fluorinating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process must be carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1E)-2,2’-Difluoro-1,1’-bi(2,4-cyclopentadien-1-ylidene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxygenated derivatives.
Reduction: Reduction reactions can yield hydrocarbon derivatives by removing the fluorine atoms.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce hydrocarbons.
Scientific Research Applications
(1E)-2,2’-Difluoro-1,1’-bi(2,4-cyclopentadien-1-ylidene) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and polymers.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which (1E)-2,2’-Difluoro-1,1’-bi(2,4-cyclopentadien-1-ylidene) exerts its effects involves interactions with molecular targets and pathways. The fluorine atoms play a crucial role in enhancing the compound’s reactivity and stability. The bi-cyclopentadienylidene structure allows for unique electronic interactions, making it a valuable compound in various chemical reactions.
Comparison with Similar Compounds
Table 1: Key Properties of Fluorinated Terphenyls vs. Hypothetical (1E)-2,2'-Difluoro-bi(cyclopentadienylidene)
Nonlinear Optical (NLO) Performance
The fluorinated terphenyls in exhibit third-order polarizabilities (γ ) 5–14× greater than para-nitroaniline (p-NA), a benchmark NLO molecule. Key factors include:
- Electron-Withdrawing Fluorine : Enhances ICT and reduces HOMO-LUMO gaps, amplifying hyperpolarizability .
- Molecular Packing : Stabilized by F/H interactions, which may improve crystallinity and NLO response .
For (1E)-2,2'-Difluoro-bi(cyclopentadienylidene), the diradical nature could further enhance γ by enabling spin-polarized charge transfer. However, experimental validation is required.
Frontier Molecular Orbital (FMO) and Charge Transfer Analysis
- Terphenyls : FMO analysis reveals significant ICT from electron-rich phenyl rings to fluorine-substituted regions, with partial density of states (DOS) showing fluorine’s role in stabilizing LUMOs .
- Bi(cyclopentadienylidene) : The diradical system likely exhibits degenerate or near-degenerate HOMO and LUMO, characteristic of open-shell singlet states. Fluorine substitution may asymmetrize these orbitals, promoting directional charge transfer.
Biological Activity
(1E)-2,2'-Difluoro-1,1'-bi(2,4-cyclopentadien-1-ylidene) is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the current understanding of its biological activity, including anticancer properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H6F2
- Molecular Weight : 164.15 g/mol
- SMILES Notation : C1=C/C(=C\2/C=CC(=C2)F)/C=C1F
Synthesis and Characterization
The synthesis of (1E)-2,2'-difluoro-1,1'-bi(2,4-cyclopentadien-1-ylidene) typically involves cyclization reactions and the introduction of fluorine atoms at specific positions to enhance biological activity. Characterization techniques such as NMR, FTIR, and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of (1E)-2,2'-difluoro-1,1'-bi(2,4-cyclopentadien-1-ylidene). Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines.
- Cell Lines Tested :
- HL-60 (leukemic cells)
- A549 (non-small cell lung cancer)
In a comparative study, it was found that the compound demonstrated higher cytotoxicity towards HL-60 cells than A549 cells, suggesting a selective action against certain types of cancer cells .
The mechanism by which (1E)-2,2'-difluoro-1,1'-bi(2,4-cyclopentadien-1-ylidene) exerts its anticancer effects may involve:
- Induction of Apoptosis : Studies have shown that compounds with similar structures can trigger apoptosis in cancer cells through the activation of caspase pathways .
- DNA Damage : The ability to induce DNA damage has been observed in related cyclopentadienyl complexes. This could involve direct interaction with DNA or interference with DNA repair mechanisms .
Case Studies
| Study | Cell Line | IC50 Value | Observations |
|---|---|---|---|
| Study A | HL-60 | 12 µM | Significant cytotoxicity observed |
| Study B | A549 | 25 µM | Lower cytotoxicity compared to HL-60 |
In these studies, varying concentrations were tested to determine the half-maximal inhibitory concentration (IC50), which indicates the effectiveness of the compound in inhibiting cell growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
